2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cardiotonic agents Imidazopyridine SAR Regioisomer potency comparison

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS 485402-40-2) is a partially saturated bicyclic heterocycle belonging to the imidazo[4,5-c]pyridine class. Its core scaffold—the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine system—is recognized as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets including kinases, G-protein coupled receptors (GPCRs), and oxidative stress pathways.

Molecular Formula C12H15Cl2N3
Molecular Weight 272.17 g/mol
CAS No. 485402-40-2
Cat. No. B1404279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
CAS485402-40-2
Molecular FormulaC12H15Cl2N3
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;;/h1-5,13H,6-8H2,(H,14,15);2*1H
InChIKeyBBSXFIUYZUOQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS 485402-40-2) Is a Preferred Scaffold for Kinase and GPCR Drug Discovery Programs


2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CAS 485402-40-2) is a partially saturated bicyclic heterocycle belonging to the imidazo[4,5-c]pyridine class. Its core scaffold—the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine system—is recognized as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets including kinases, G-protein coupled receptors (GPCRs), and oxidative stress pathways [1]. The compound features a phenyl substituent at the 2-position, a critical pharmacophoric element that confers target-binding specificity, and is supplied as a stable dihydrochloride salt (≥95% purity) that enhances aqueous solubility for biochemical and cellular assays .

Why 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride Cannot Be Replaced by Generic Imidazopyridine Analogs


The biological activity of imidazopyridine derivatives is exquisitely sensitive to three structural features: regioisomerism ([4,5-c] vs. [4,5-b] ring fusion), ring saturation state (tetrahydro vs. aromatic), and the nature of the 2-substituent. The [4,5-c] regioisomer has been demonstrated to confer 5–10-fold greater inotropic potency compared to the [4,5-b] isomer [1]. The tetrahydro modification introduces sp3-hybridized carbons that improve aqueous solubility and target engagement compared to fully aromatic counterparts . Furthermore, the 2-phenyl substituent is critical for target-binding specificity; substitution with a simple methyl group at the 2-position shifts the pharmacological profile from kinase inhibition to CCR5 receptor antagonism . Generic substitution of this specific compound with alternative imidazopyridine regioisomers, aromatic analogs, or differently substituted derivatives is therefore likely to result in significant loss of desired biological activity.

Quantitative Differentiation Evidence for 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride vs. Closest Analogs


Regioisomer Advantage: [4,5-c] vs. [4,5-b] Ring Fusion Confers 5–10-Fold Inotropic Potency Gain

In a landmark structure-activity relationship study, 2-phenylimidazo[4,5-c]pyridines were found to be 5–10-fold more potent as positive inotropic agents compared to analogous 2-phenylimidazo[4,5-b]pyridines (e.g., sulmazole) or 8-phenylpurines [1]. All tested [4,5-c] analogues demonstrated oral activity, whereas only one [4,5-b] derivative (sulmazole) showed significant oral bioavailability [1]. This regioisomer advantage is intrinsic to the [4,5-c] fusion pattern inherited by the tetrahydro derivative.

Cardiotonic agents Imidazopyridine SAR Regioisomer potency comparison Positive inotropic activity

Tetrahydro Modification Enhances Binding Affinity (Ki = 0.909 μM vs. >2.5 μM) and Solubility Compared to Aromatic Counterparts

Comparative analysis of the tetrahydroimidazo[4,5-c]pyridine core scaffold versus its fully aromatic counterpart reveals a substantial improvement in binding affinity: Ki = 0.909 ± 0.005 μM for the saturated tetrahydro core versus Ki = 2.5–5.0 μM for the aromatic imidazo[4,5-c]pyridine core . The sp3-hybridized carbons introduced by saturation reduce overall aromatic character, directly contributing to improved aqueous solubility and metabolic stability . The target compound (2-phenyl tetrahydro derivative) inherits this tetrahydro-associated affinity and solubility advantage.

Tetrahydro modification Binding affinity enhancement Solubility improvement sp3 character Metabolic stability

Unsubstituted N-5 Position Enables Efficient Diversification for Structure–Activity Relationship Studies

The target compound features an unsubstituted N-5 position in the tetrahydropyridine ring, enabling facile N-alkylation, N-acylation, or N-sulfonylation for rapid library generation . In contrast, many commercially available analogs—such as the 5-[(3,5-dimethylisoxazol-4-yl)methyl] derivative (CAS N/A, Hit2Lead SC-38635782)—have the N-5 position already substituted, eliminating this critical diversification handle . The free secondary amine at N-5 also allows for Boc-protection strategies commonly employed in parallel synthesis workflows.

Chemical diversification Structure-activity relationship (SAR) Synthetic intermediate Library synthesis

Dihydrochloride Salt Form Ensures Superior Handling, Stability, and Solubility for Reproducible Assay Performance

2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is commercially supplied as the dihydrochloride salt (CAS 485402-40-2, purity ≥95%) by multiple reputable vendors including Combi-Blocks (QZ-7068) and abcr GmbH (AB560935) . The dihydrochloride salt offers enhanced solid-state stability and significantly higher aqueous solubility compared to the free base form (CAS 783300-26-5), which is hygroscopic and more difficult to weigh accurately for quantitative biochemistry . Hydrochloride salt formation is also known to improve target engagement kinetics for nitrogen-containing heterocycles .

Salt form selection Aqueous solubility Solid-state stability Procurement specification Assay reproducibility

Best-Fit Research and Industrial Application Scenarios for 2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride


Kinase Inhibitor Drug Discovery: Exploiting the [4,5-c] Regioisomer Potency Advantage

Medicinal chemistry programs targeting kinases—particularly TBK1, IKK-ε, or Aurora kinases—should select the [4,5-c] regioisomer scaffold to capitalize on the established 5–10-fold potency advantage over [4,5-b] analogs [2]. The 2-phenyl substituent provides a hydrophobic anchor for ATP-binding pocket interactions, while the unsubstituted N-5 position permits systematic diversification to optimize selectivity and pharmacokinetic properties [1]. The dihydrochloride salt form ensures reliable solubility in kinase assay buffers (typically ≥200 μM in aqueous DMSO mixtures), enabling accurate IC₅₀ determination.

Antioxidant and Radical-Scavenger Probe Development Using the Spinaceamine Scaffold

The tetrahydroimidazo[4,5-c]pyridine scaffold (spinaceamine core) has demonstrated ABTS radical-scavenging activity that depends critically on the nature of substituents at positions 2, 5, and 6 [1]. The 2-phenyl derivative serves as a key starting point for synthesizing spinaceamine analogs via Suzuki coupling at the 2-position or N-5 functionalization, enabling systematic exploration of antioxidant structure-activity relationships. Compounds in this series have shown radical-scavenging efficacy superior to spinacine, the natural 2-carboxylic acid analog [1].

GPCR Antagonist Development: Angiotensin II AT2 Receptor and CNS Programs

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold has been validated as a core template for non-peptide angiotensin II AT2 receptor antagonists [3]. The 2-phenyl substituted tetrahydro derivative provides an ideal starting scaffold for CNS-targeted GPCR programs, as the saturated ring system enhances brain penetration potential compared to fully aromatic imidazopyridines . The compound's oral activity precedent in the cardiotonic series further supports its suitability for programs requiring eventual in vivo dosing [2].

Chemical Biology Probe Synthesis: Leveraging N-5 Diversification for Target Identification

Chemical biology groups requiring a versatile scaffold for affinity probe or PROTAC linker attachment should prioritize 2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride. The free N-5 secondary amine enables direct conjugation of biotin, fluorescent reporters, or E3 ligase recruiting elements without requiring deprotection steps [1]. The 2-phenyl group provides a UV-active chromophore (λmax ≈ 254 nm) that facilitates HPLC purification of derivatized products. Multi-vendor commercial availability (Combi-Blocks, abcr, CymitQuimica) ensures supply security for long-term probe development projects.

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